molecular formula C13H14OS B13538445 1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol

1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol

Cat. No.: B13538445
M. Wt: 218.32 g/mol
InChI Key: JIIBJEXDZXKENZ-UHFFFAOYSA-N
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Description

1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol is an organic compound with the molecular formula C13H14OS It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxynaphthalene.

    Alkylation: The 6-methoxynaphthalene undergoes alkylation with an appropriate ethylating agent to form 1-(6-methoxynaphthalen-2-yl)ethane.

    Thiol Addition:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol is unique due to the presence of both a methoxy group and a thiol group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)ethanethiol

InChI

InChI=1S/C13H14OS/c1-9(15)10-3-4-12-8-13(14-2)6-5-11(12)7-10/h3-9,15H,1-2H3

InChI Key

JIIBJEXDZXKENZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)S

Origin of Product

United States

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